molecular formula C18H22N2O5S B512919 (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 873675-06-0

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B512919
CAS No.: 873675-06-0
M. Wt: 378.4g/mol
InChI Key: DDORQZFOBXAWNU-UHFFFAOYSA-N
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Description

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a piperazine-based derivative featuring a 3-ethyl-4-methoxyphenylsulfonyl group and a furan-2-yl methanone moiety. Its structural uniqueness lies in the ethyl substitution at the 3-position of the methoxyphenyl ring, distinguishing it from analogs with halogen, nitro, or trifluoromethyl substituents.

Properties

IUPAC Name

[4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-14-13-15(6-7-16(14)24-2)26(22,23)20-10-8-19(9-11-20)18(21)17-5-4-12-25-17/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORQZFOBXAWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Piperazine-Based Analogs

Compound Name / ID (Reference) Phenylsulfonyl Substituents Methanone/Acetyl Group Notable Features
Target Compound 3-Ethyl-4-methoxy Furan-2-yl Ethyl group enhances lipophilicity
7e () 4-Methoxy Tetrazole-thio Lower lipophilicity vs. target
7f () 4-Trifluoromethyl Tetrazole-thio High electronegativity, metabolic stability
7n () 4-Methoxy + 4-Nitro-tetrazole Tetrazole-thio Nitro group increases polarity
7q () 4-Trifluoromethyl + 4-CF3-phenyl Tetrazole-thio Dual trifluoromethyl groups enhance stability
AGN-PC-00Q75X () 5-Chloro-2-methoxy-4-methyl Furan-2-yl Chloro and methyl improve steric bulk
Compound 21 () 4-Trifluoromethyl Thiophen-2-yl Thiophene enhances π-π interactions

Key Observations :

  • Substituent Effects : The 3-ethyl-4-methoxy group in the target compound balances lipophilicity (via ethyl) and polarity (via methoxy), contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 7f) or bulky substituents (e.g., chloro-methyl in AGN-PC-00Q75X) .

Comparison with Analogs :

  • Compounds like 7e–7r () utilize tetrazole-thio coupling via bromoacetyl intermediates, whereas the target compound employs direct furan-2-yl methanone attachment .
  • AGN-PC-00Q75X () shares a similar furan-methanone linkage but requires additional steps for chloro-methyl substitution .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name / ID Molecular Weight (approx.) Melting Point (°C) Solubility Trends
Target Compound ~450 g/mol Not reported Moderate (ethyl enhances lipid solubility)
7e (4-methoxy) ~500 g/mol 131–134 Low (polar tetrazole-thio)
7f (4-CF3) ~550 g/mol 165–167 Very low (highly lipophilic)
AGN-PC-00Q75X ~480 g/mol Not reported Low (chloro, methyl steric hindrance)
7q (dual CF3) ~543 g/mol 175–177 Insoluble in aqueous buffers

Key Trends :

  • Melting Points : Electron-withdrawing groups (e.g., CF3 in 7f, 7q) correlate with higher melting points due to increased crystallinity .
  • Solubility : The target compound’s ethyl group likely improves lipid solubility compared to polar analogs like 7e but reduces aqueous solubility versus nitro-substituted derivatives (e.g., 7n) .

Bioactivity and Structure-Activity Relationships (SAR)

  • Antiproliferative Activity : Analogs with tetrazole-thio groups (e.g., 7e–7r) show moderate to potent activity against cancer cell lines, with trifluoromethyl (7f) and nitro (7n) substituents enhancing efficacy . The target compound’s furan moiety may modulate activity through distinct target interactions.
  • Metabolic Stability : Trifluoromethyl groups (e.g., 7f, 7q) resist oxidative metabolism, whereas the ethyl group in the target compound may undergo CYP450-mediated oxidation .
  • Enzyme Binding : Sulfonyl piperazines often target kinases or GPCRs; the 3-ethyl-4-methoxy group may optimize steric fit in hydrophobic binding pockets .

Biological Activity

The compound (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, often referred to as a sulfonyl piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a furan moiety. The typical synthesis involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This process can be optimized for industrial production using continuous flow techniques to enhance yield and purity.

Antimicrobial Properties

Research indicates that sulfonyl piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these assays were reported at approximately 25.72 µM for MCF-7 cells, indicating moderate potency . Additionally, in vivo studies on tumor-bearing mice showed significant tumor growth suppression, suggesting that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest .

The biological activity of (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring enhances membrane permeability, facilitating cellular uptake. This unique combination allows the compound to modulate various biological pathways effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with other sulfonyl piperazine derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone Current Compound High Moderate

This table illustrates that while many sulfonyl piperazines exhibit biological activity, the current compound stands out for its combined antimicrobial and anticancer properties.

Case Studies

  • Study on Anticancer Effects : In a study published in MDPI, researchers evaluated various sulfonamide derivatives for their anticancer properties. The findings indicated that compounds similar to (4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone showed promising results in inhibiting tumor growth in animal models .
  • Antimicrobial Efficacy : Another study focused on the antibacterial effects of piperazine derivatives found that compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, providing insights into their potential use as therapeutic agents .

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